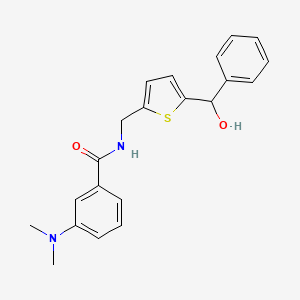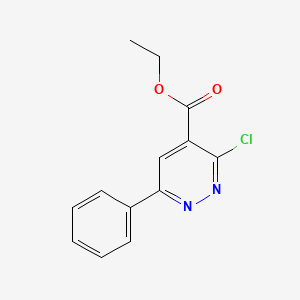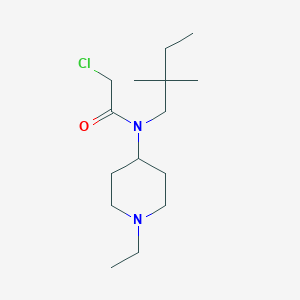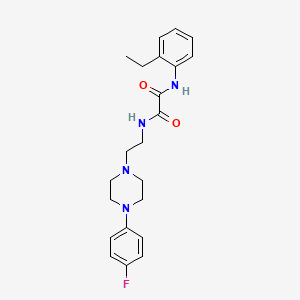
3,6-二溴-2-甲氧基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-2-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 . It is a white solid .
Molecular Structure Analysis
The InChI code for 3,6-Dibromo-2-methoxypyridine is1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
3,6-Dibromo-2-methoxypyridine is a white solid . It has a molecular weight of 266.92 . The compound is typically stored at temperatures between 0-5°C .科学研究应用
化学反应和合成
3,6-二溴-2-甲氧基吡啶在各种化学反应和合成中发挥着重要作用。例如,它已被用于合成甲氧基硫代甲氧基吡啶衍生物,起始原料为卤代吡啶,如2,6-二溴吡啶(Testaferri 等,1985)。此外,其衍生物已用于锂化反应,这是合成各种化合物至关重要的一步(Gros 等,2003)。
分子合成
在分子合成中,3,6-二溴-2-甲氧基吡啶衍生物已用于复杂分子的结构表征和合成。例如,N-(6-甲氧基吡啶-3-基)-4-(吡啶-2-基)噻唑-2-胺及其衍生物已被合成和结构表征,展示了其在分子设计中的多样化应用(Böck 等,2021)。
药物应用
在药物研究中,3,6-二溴-2-甲氧基吡啶的衍生物已被探索其在药物开发中的潜在用途。例如,研究集中于合成2-氨基-3-硝基吡啶-6-甲氧基等化合物,这可能对药物设计和合成产生影响(范凯琦,2009)。
先进材料合成
在材料科学领域,3,6-二溴-2-甲氧基吡啶衍生物用于合成先进材料。一个值得注意的例子包括使用甲氧基吡啶合成聚酯和两亲性聚(酰胺-嵌段-酯)(刘和贾,2004)。这证明了该化合物在创造具有潜在应用于各个行业的新材料方面的多功能性。
光谱研究
光谱研究也利用了3,6-二溴-2-甲氧基吡啶衍生物。例如,3-甲氧基吡啶的热解一直是生成吡咯基自由基以进行光谱研究的有效方法,说明了该化合物在分析化学中的效用(Holzmeier 等,2016)。
安全和危害
作用机制
Target of Action
3,6-Dibromo-2-methoxypyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 3,6-Dibromo-2-methoxypyridine interacts with the organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3,6-Dibromo-2-methoxypyridine are primarily related to the formation of carbon–carbon bonds. The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is a fundamental process in organic chemistry for the construction of complex organic compounds .
Result of Action
The result of the action of 3,6-Dibromo-2-methoxypyridine in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond. This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 3,6-Dibromo-2-methoxypyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components, the temperature, and the solvent used .
属性
IUPAC Name |
3,6-dibromo-2-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLSYHFJSPIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2740018.png)
![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)


![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)




![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)
![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)